molecular formula C20H23ClO10 B2488352 [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate CAS No. 1094814-87-5

[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2488352
CAS No.: 1094814-87-5
M. Wt: 458.84
InChI Key: PLWVGIQOXJMZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C20H23ClO10 and its molecular weight is 458.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structure of Tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy Acetate
    • This study explores the molecular structure of a compound related to [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate using single-crystal X-ray diffractometry. It reveals detailed information about intramolecular hydrogen bonds and intermolecular interactions, contributing to a deeper understanding of similar compounds' structural properties (Loginov et al., 2012).

Photodegradation Studies

  • Photodegradation of Azole Fungicide Triadimefon
    • Research into the photostability of triadimefon, a fungicide with a structure related to this compound, provides insights into the photodegradation process of such compounds in various solvents, contributing to the understanding of their environmental behavior (Nag & Dureja, 1997).

Reactivity Studies

  • Reactivity of Methyl (3,6‐Dichloropyridazin‐4‐yl)Acetate
    • A study on the reactivity of a compound structurally related to this compound offers insights into nucleophilic displacement reactions, providing valuable information on the chemical behavior and potential applications of similar molecules (Adembri et al., 1976).

Isochroman Derivatives Studies

  • Isochroman Derivatives and Their Tendency to Crystallize in Chiral Space Groups
    • This research examines the crystal structures of isochroman derivatives, which are structurally related to this compound, highlighting the importance of molecular arrangement in crystal formation and its implications for similar compounds (Palusiak et al., 2004).

Synthesis and Application Studies

  • Synthesis and Antibacterial Activity of Some Novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines and 5‐Oxoimidazolines
    • This paper focuses on the synthesis of novel compounds, including those related to this compound, and their antibacterial activity, providing a basis for the development of new pharmaceuticals (Desai et al., 2001).

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWVGIQOXJMZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.